molecular formula C19H18FN5O4 B3008922 Methyl 2-[6-(2-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 878733-90-5

Methyl 2-[6-(2-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Cat. No. B3008922
CAS RN: 878733-90-5
M. Wt: 399.382
InChI Key: XCHLRIKNGQORMV-UHFFFAOYSA-N
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Description

Methyl 2-[6-(2-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C19H18FN5O4 and its molecular weight is 399.382. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Methyl 2-[6-(2-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate has been studied for its crystal structure, which is essential in understanding its chemical behavior and potential applications in materials science. The crystal structure of similar compounds, like azilsartan methyl ester, reveals distinct dihedral angles and torsion angles, which are crucial for predicting molecular interactions and stability (Li, Liu, Zhu, Chen, & Sun, 2015).

Antibacterial Activity

Compounds structurally similar to this compound have demonstrated potential antibacterial properties. For instance, derivatives of 1,3,4-thiadiazoles and 1,2,4-triazoles have shown moderate activity against both gram-positive and gram-negative bacterial strains (Darekar, Karale, Akolkar, & Burungale, 2020).

Enzyme Inhibition

Research has explored the use of fluorinated imidazoles, which are structurally related, as potent inhibitors of certain enzymes like CYP17 and CYP19. These findings are significant for pharmaceutical research, particularly in developing treatments for diseases related to these enzymes (Hartmann, Palusczak, Lacan, Ricci, & Ruzziconi, 2004).

Catalytic Applications

Some derivatives of imidazoles, akin to this compound, are efficient catalysts in chemical reactions like transesterification/acylation. This catalytic property is valuable in various chemical synthesis processes, enhancing reaction efficiency (Grasa, Kissling, & Nolan, 2002).

Antiprotozoal Agents

Research has also been conducted on compounds with a similar structure for their potential use as antiprotozoal agents. These studies are crucial in the search for new treatments against protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

properties

IUPAC Name

methyl 2-[6-(2-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O4/c1-10-11(2)25-15-16(21-18(25)24(10)13-8-6-5-7-12(13)20)22(3)19(28)23(17(15)27)9-14(26)29-4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHLRIKNGQORMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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